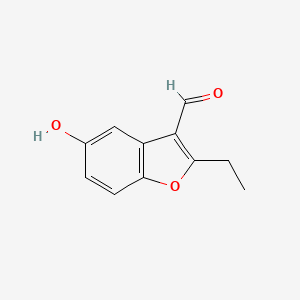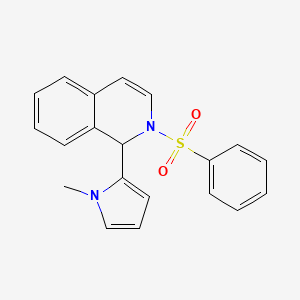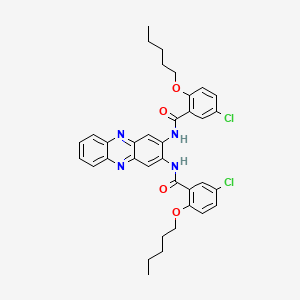![molecular formula C9H13N3O3S B12907561 4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine CAS No. 90648-76-3](/img/structure/B12907561.png)
4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine typically involves the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions. One common method involves the use of a chlorinated pyrimidine precursor, which undergoes nucleophilic substitution with morpholine. The methylsulfonyl group is introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution and sulfonation steps. Purification is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or methylsulfonyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 4-(2-Chloro-6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
- (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine
Uniqueness
4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine is unique due to its specific structural features, such as the presence of both a morpholine ring and a methylsulfonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
90648-76-3 |
|---|---|
分子式 |
C9H13N3O3S |
分子量 |
243.29 g/mol |
IUPAC 名称 |
4-(6-methylsulfonylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)9-6-8(10-7-11-9)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3 |
InChI 键 |
DZMQOLAFFHUCCO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



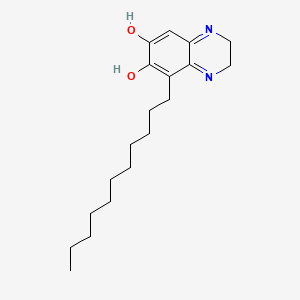
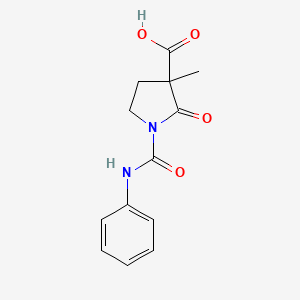
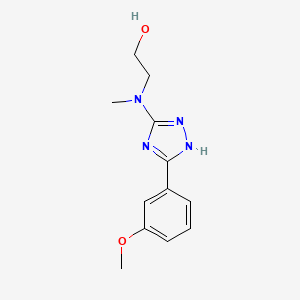
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
